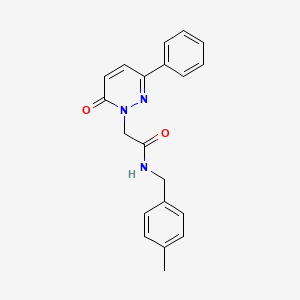

N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-phenyl-substituted pyridazinone core and a 4-methylbenzyl acetamide side chain.

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)13-21-19(24)14-23-20(25)12-11-18(22-23)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,24) |

InChI Key |

ORNCQYRUPPSXCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

Activation of the carboxylic acid using coupling agents such as EDCl/HOBt facilitates reaction with 4-methylbenzylamine. This method, adapted from peptide synthesis protocols, achieves yields of 65–80% under mild conditions (room temperature, 12–24 hours). For instance, a representative procedure involves dissolving the acetic acid derivative (1.0 mmol) in DCM, adding EDCl (1.2 mmol), HOBt (1.1 mmol), and 4-methylbenzylamine (1.5 mmol), and stirring until completion.

Ammonolysis of Esters

An alternative route employs ammonolysis of the ethyl ester intermediate. Heating the ester with concentrated aqueous ammonia (28%) at 140–160°C for 3–5 hours under reflux generates the acetamide directly. This method avoids handling sensitive acyl chlorides but requires careful temperature control to prevent decomposition. Yields range from 50–70%, with purification via recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Excess amine (1.5–2.0 equivalents) ensures complete conversion during amidation.

-

Base additives (e.g., K₂CO₃) neutralize HCl byproducts in alkylation steps, improving yields.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals that the pyridazinone ring adopts a planar conformation, with the 4-methylbenzyl group oriented perpendicularly to minimize steric strain. Polymorphism studies highlight the importance of solvent selection during recrystallization, with ethanol favoring Form I (monoclinic) and methanol yielding Form II (orthorhombic).

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits various biological activities, making it a candidate for further pharmacological studies:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition percentages against various cancer types, indicating potential efficacy in cancer therapy .

- Anti-inflammatory Effects : The compound may act as an inhibitor for cyclooxygenase enzymes or other related targets, modulating inflammatory responses. Such activities are often quantified using in vitro assays measuring enzyme inhibition .

Case Study 1: Anticancer Evaluation

In a study focusing on pyridazine derivatives, this compound was tested against several cancer cell lines. It demonstrated notable cytotoxicity, with percent growth inhibitions reaching up to 75% in some cases. This suggests its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research has indicated that compounds similar to this compound can significantly reduce inflammatory markers in vitro. The mechanism involves the inhibition of specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Pyridazinone derivatives exhibit diverse bioactivities modulated by substituents on the pyridazinone ring and the acetamide side chain. Key analogs include:

Key Observations:

Critical Analysis of Data Limitations

- Pharmacokinetic Data: Solubility, logP, and toxicity data are absent for most compounds, limiting direct comparisons.

- Activity-Specific Gaps: The target compound’s bioactivity remains uncharacterized in the provided evidence, necessitating further assays.

Biological Activity

N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antibacterial effects. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 314.36 g/mol

The biological activity of this compound primarily involves its interaction with cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. The compound has been shown to inhibit COX-2 with a selectivity index that suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study comparing various pyridazine derivatives, this compound demonstrated a notable IC₅₀ value against COX-2, indicating potent inhibition:

| Compound | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| This compound | 15.50 | 21.29 |

| Celecoxib | 17.79 | - |

| Indomethacin | 220 | - |

The data suggests that the compound not only inhibits COX-2 effectively but does so with a higher selectivity compared to COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antibacterial activity against various pathogens. A comparative study on several derivatives indicated that modifications in the molecular structure significantly affect antibacterial potency:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |

| Other Pyridazine Derivatives | Various Gram-positive and Gram-negative bacteria | 16 - 64 µg/mL |

The introduction of the 4-methylbenzyl group appears to enhance the binding affinity to bacterial receptors, leading to increased efficacy against resistant strains such as MRSA .

Study on Anti-inflammatory Effects

A recent in vivo study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups treated with saline or traditional NSAIDs. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues .

Study on Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against multi-drug resistant strains. The compound was tested against clinical isolates of MRSA and showed effective inhibition at concentrations lower than those required for many conventional antibiotics. This suggests its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

Answer:

The compound can be synthesized via a multi-step approach:

Core Pyridazinone Formation : React 3-phenylpyridazine-6(1H)-one with ethyl bromoacetate under reflux in methanol with K₂CO₃ as a base to introduce the acetamide side chain .

N-Alkylation : Couple the intermediate with 4-methylbenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide.

Purification : Recrystallize using ethanol/water mixtures or chromatographic methods (e.g., silica gel with ethyl acetate/hexane).

Key optimization parameters include reaction time (6–12 hr), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yields (typically 40–60%) .

Basic: How can structural characterization of this compound be validated?

Answer:

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., pyridazinone carbonyl at δ ~165 ppm, methylbenzyl protons at δ 2.2–2.4 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]+ expected for C₂₁H₂₁N₃O₂: 348.1706) .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridazinone ring orientation) .

Advanced: How do structural modifications to the pyridazinone core influence anti-inflammatory activity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- 3-Phenyl Substitution : Critical for activity; replacing with alkyl groups reduces COX-2 inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .

- Acetamide Side Chain : The 4-methylbenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to smaller substituents (e.g., methyl: logP ~2.1) .

- Pyridazinone Oxidation State : The 6-oxo group is essential; reduction to dihydropyridazinone abolishes activity .

Experimental Design : Test analogs in LPS-induced TNF-α assays (RAW 264.7 cells) and COX-2 enzymatic assays .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer:

Discrepancies often arise from pharmacokinetic factors:

- Metabolic Stability : Use liver microsome assays (e.g., human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the methylbenzyl group) .

- Solubility Limitations : Measure solubility in PBS (e.g., <10 µg/mL at pH 7.4) and optimize via salt formation (e.g., hydrochloride) .

- Dosing Regimen : Adjust frequency (e.g., BID vs. QD) in murine collagen-induced arthritis models to align with in vitro IC₅₀ values .

Advanced: What computational methods are effective for predicting target engagement?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to COX-2 (PDB: 5KIR). Key interactions:

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex (RMSD <2.0 Å) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-9.5 kcal/mol) .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for >95% purity .

- TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 3:7, Rf ~0.4) .

- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can off-target effects in kinase assays be minimized?

Answer:

- Selectivity Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). If off-target inhibition (e.g., JAK2 at IC₅₀ <1 µM) is observed:

- Scaffold Modifications : Introduce bulky substituents (e.g., 4-fluorobenzyl) to sterically block kinase ATP pockets .

- Proteome-Wide Profiling : Use thermal shift assays (ThermoFluor) to identify unintended targets .

Advanced: What strategies address low aqueous solubility in formulation studies?

Answer:

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation, achieving 20% drug loading .

- Co-Crystallization : Screen with succinic acid or caffeine to enhance solubility (e.g., 5-fold increase in PBS) .

- Prodrug Design : Synthesize a phosphate ester prodrug (solubility >1 mg/mL at pH 6.8) .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

- Anti-Inflammatory : LPS-stimulated IL-6/TNF-α secretion in THP-1 macrophages (EC₅₀ ~5 µM) .

- Enzymatic Inhibition : COX-2 ELISA (IC₅₀ ~0.8 µM) vs. COX-1 (IC₅₀ >10 µM) to confirm selectivity .

- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ >50 µM) .

Advanced: How can metabolic instability in hepatic assays be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.